2-(2,4-dichlorophenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenoxy and hydroxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-hydroxyaniline in the presence of a base to yield the desired compound. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and proteins, altering their activity.
Pathways Involved: It affects pathways related to cell growth and apoptosis, leading to its potential use in cancer therapy
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with comparable properties.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Used in agriculture for weed control
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide stands out due to its dual functional groups, which provide a unique combination of reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-hydroxyphenyl)carbamothioyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3S/c16-9-5-6-13(10(17)7-9)22-8-14(21)19-15(23)18-11-3-1-2-4-12(11)20/h1-7,20H,8H2,(H2,18,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSMULBCBWRGFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.